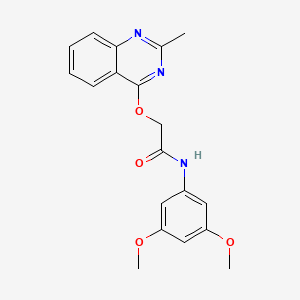

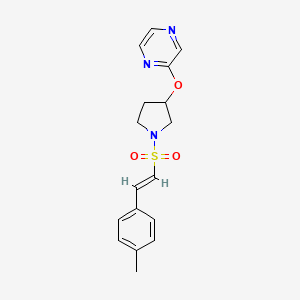

![molecular formula C24H28N4O3S2 B2532949 (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 897476-36-7](/img/structure/B2532949.png)

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone" is a complex organic molecule that likely contains a piperazine ring, a thiazole moiety, and a methanone group. Although the specific details of this compound are not provided in the given papers, we can infer from the related compounds studied in the papers that it may have interesting chemical and physical properties suitable for further investigation.

Synthesis Analysis

While the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through substitution reactions. For instance, the synthesis of a related compound involved a substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride . This suggests that the compound of interest could potentially be synthesized through a similar pathway, possibly involving a substitution reaction with appropriate sulfonyl chloride and oxime precursors.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by single crystal X-ray diffraction studies, which have shown that the piperidine ring can adopt a chair conformation and the geometry around sulfur atoms can be distorted tetrahedral . These findings could be relevant to the compound , indicating that it may also exhibit a complex geometry and conformational stability.

Chemical Reactions Analysis

The electrochemical synthesis of arylthiobenzazoles provides insight into the type of chemical reactions that similar compounds can undergo . The electrochemical oxidation in the presence of nucleophiles, such as 2-mercaptobenzothiazole, leads to Michael addition reactions. This suggests that the compound "this compound" could also participate in similar reactions under electrochemical conditions.

Physical and Chemical Properties Analysis

The related compounds exhibit inter and intramolecular hydrogen bonds, as well as C—Cl···π and π···π interactions, which contribute to the stability of the crystal structure . Hirshfeld surface analysis and three-dimensional energy framework analysis have been used to quantify intermolecular interactions. The thermal properties of these crystals have been studied using thermogravimetric analysis, revealing stability over a certain temperature range . For the compound of interest, similar analyses could be conducted to determine its stability and intermolecular interactions.

Scientific Research Applications

Benzothiazole Derivatives in Scientific Research

Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These compounds are a focus of medicinal chemistry research aiming at the development of new therapeutic agents. The structure of benzothiazoles, particularly when combined with piperazine or pyrrolidinyl groups, has been explored for binding affinity to various biological targets. For instance, benzothiazole derivatives are investigated for their potential as DNA groove binders, exhibiting specificity for AT-rich sequences, which could be leveraged in designing drugs targeting specific DNA regions (Issar & Kakkar, 2013).

Mechanism of Action

Target of action

Many compounds containing a thiazole ring have been found to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of action

Compounds with similar structures have been found to interact with various targets, leading to changes in cellular processes .

Biochemical pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Many thiazole derivatives have been found to have good bioavailability .

Result of action

Thiazole derivatives have been found to have a variety of effects, depending on their specific targets .

Action environment

Many factors can influence the action of a compound, including ph, temperature, and the presence of other molecules .

properties

IUPAC Name |

[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3S2/c1-2-18-6-5-7-21-22(18)25-24(32-21)27-16-14-26(15-17-27)23(29)19-8-10-20(11-9-19)33(30,31)28-12-3-4-13-28/h5-11H,2-4,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMQDRNXXSMYMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

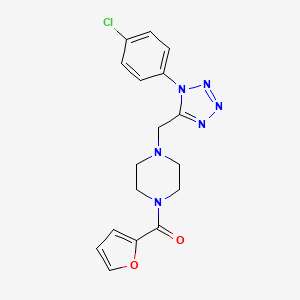

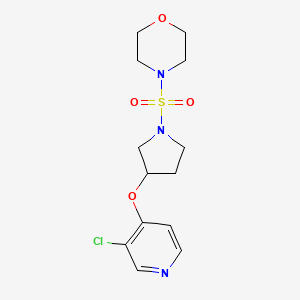

![3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2532877.png)

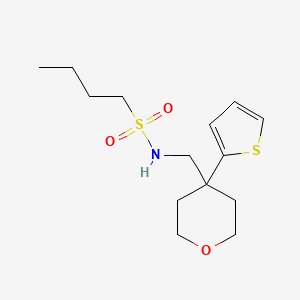

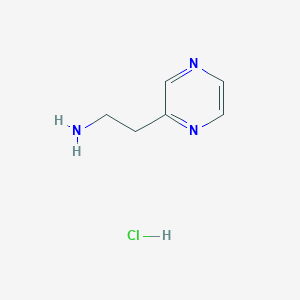

![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one](/img/structure/B2532881.png)

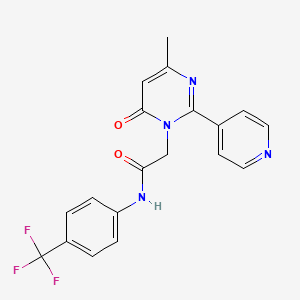

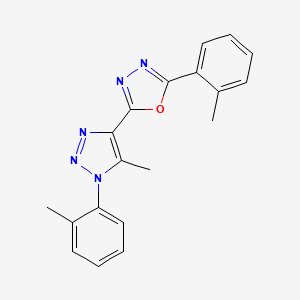

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)

![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2532887.png)